

An In-depth Technical Guide to the Physical and Chemical Properties of Caranine

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Compound of Interest

Compound Name: Caranine

Cat. No.: B1212974

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Introduction

Caranine is a naturally occurring indolizidine alkaloid belonging to the Amaryllidaceae family of compounds.^{[1][2]} These alkaloids are known for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Caranine**, alongside available biological activity data and relevant experimental methodologies. While specific experimental data for **Caranine** is limited in publicly accessible literature, this guide supplements available information with established protocols for related compounds and assays.

Chemical and Physical Properties

Caranine, with the CAS Number 477-12-3, possesses a molecular formula of $C_{16}H_{17}NO_3$ and a molecular weight of 271.31 g/mol.^{[1][2]}

Table 1: Physical and Chemical Properties of **Caranine**

Property	Value	Source/Reference
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[1][2]
Molecular Weight	271.31 g/mol	[1][2]
CAS Number	477-12-3	[1]
Melting Point	Data not available	General alkaloid properties
Boiling Point	Data not available	
Solubility	Data not available	
Appearance	Likely a crystalline solid, typical for alkaloids[3][4]	

Note: Specific experimental data for melting point, boiling point, and solubility of **Caranine** are not readily available in the cited literature. Alkaloids are generally crystalline solids and exhibit solubility in organic solvents.[3][4]

Spectral Data

While specific spectral data charts for **Caranine** are not available, its identification in research has been confirmed through various spectroscopic methods.

Mass Spectrometry

A qualitative mass spectrum of a **Caranine** reference substance shows a prominent peak at m/z 271, which corresponds to its molecular weight. This confirms the molecular formula C₁₆H₁₇NO₃. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **Caranine** has been elucidated using 1D and 2D NMR techniques. However, specific chemical shift (δ) values and coupling constants (J) for the protons (¹H NMR) and carbons (¹³C NMR) of **Caranine** are not detailed in the available search results.

Infrared (IR) Spectroscopy

Detailed IR spectral data for **Caranine**, including specific absorption bands, is not available in the searched literature.

Biological Activity

Caranine has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of cholinergic neurotransmission.

Table 2: Biological Activity of **Caranine**

Target	Assay	Result (IC ₅₀)	Source/Reference
Acetylcholinesterase (AChE)	Cholinesterase Inhibition Assay	> 100 µM (weak activity)	
Butyrylcholinesterase (BuChE)	Cholinesterase Inhibition Assay	> 100 µM (weak activity)	

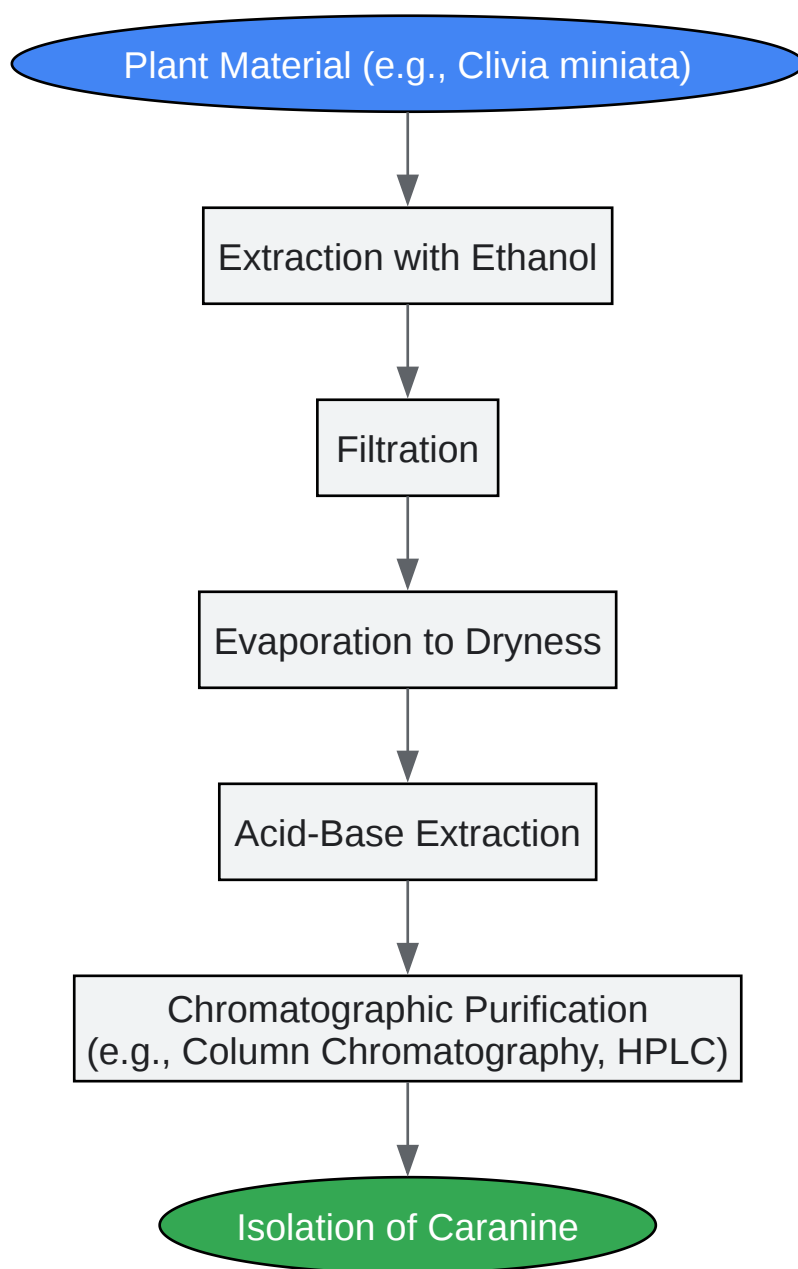
Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of **Caranine** are not extensively documented in the available literature. However, this section provides established methodologies for the isolation of related alkaloids and for the assays used to determine its biological activity.

Isolation of Amaryllidaceae Alkaloids

The following is a general procedure for the extraction and isolation of Amaryllidaceae alkaloids, which would be applicable for obtaining **Caranine** from plant sources like *Clivia miniata*.^[6]

Workflow for Isolation of Amaryllidaceae Alkaloids



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*Workflow for the isolation of **Caranine**.*

Protocol:

- Extraction: The fresh plant material (e.g., whole plant of *Clivia miniata*) is chopped and exhaustively extracted with ethanol, typically by boiling under reflux.[6]

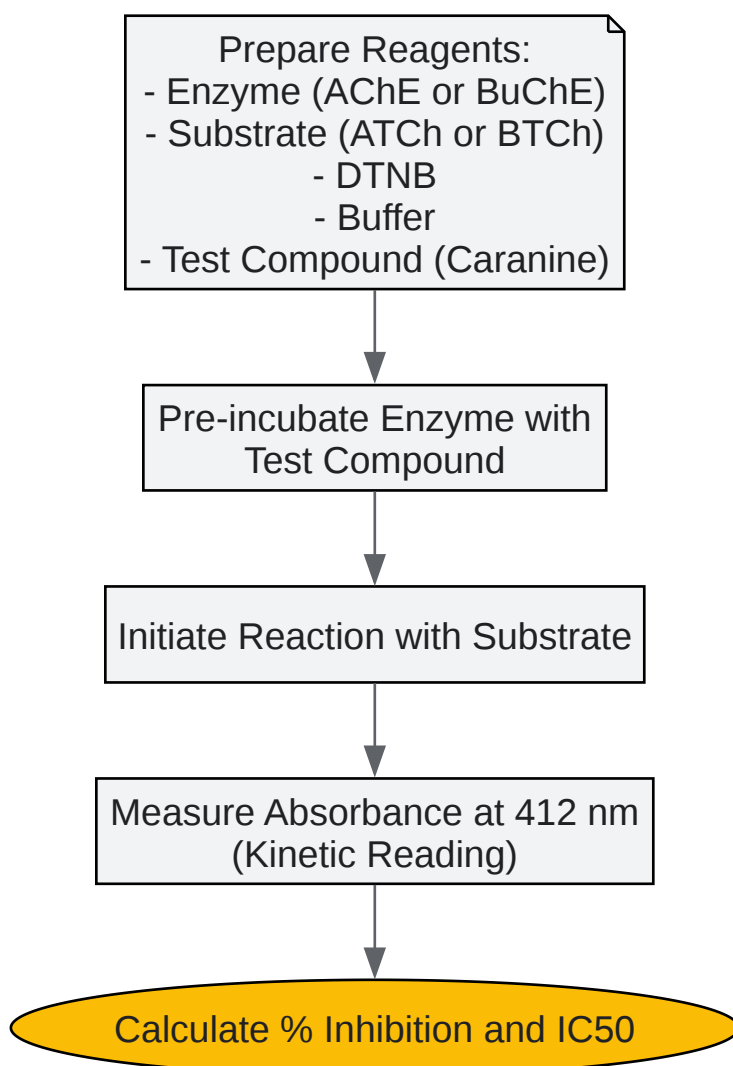
- **Filtration and Concentration:** The combined ethanolic extract is filtered to remove solid plant debris and then concentrated to dryness under reduced pressure.^[6]
- **Acid-Base Extraction:** The crude extract is subjected to a standard acid-base extraction procedure to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove neutral and acidic compounds, followed by basification of the aqueous layer and extraction of the alkaloids into an organic solvent.
- **Chromatographic Purification:** The resulting alkaloid fraction is then subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield pure **Caranine**.^[6]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE and BuChE.^{[5][7][8]}

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of the substrate (acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Workflow for Cholinesterase Inhibition Assay



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Workflow for cholinesterase inhibition assay.

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of the enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
 - Prepare a stock solution of the substrate, either acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BuChE), in buffer.

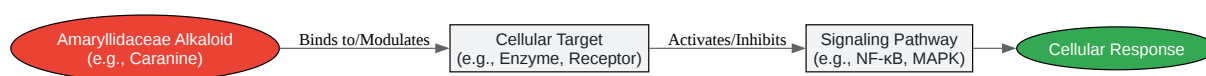
- Prepare a stock solution of DTNB in buffer.
- Prepare serial dilutions of **Caranine** in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Assay Procedure (96-well plate format):
 - To each well, add the assay buffer, DTNB solution, and the enzyme solution.
 - Add the **Caranine** solution at various concentrations to the test wells. For control wells, add the solvent used to dissolve the compound.
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding the substrate solution to all wells.
 - Immediately measure the absorbance at 412 nm in a microplate reader in a kinetic mode for a set duration (e.g., 5 minutes).
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Determine the percentage of inhibition for each concentration of **Caranine** compared to the control (enzyme activity without inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by **Caranine**. As a member of the Amaryllidaceae alkaloids, its biological effects, though weak in the case of cholinesterase inhibition, might be mediated through interactions with various cellular targets and signaling cascades. Research on other Amaryllidaceae alkaloids has indicated their potential to influence pathways such as the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell

proliferation.[9] However, further investigation is required to determine if **Caranine** has any significant effects on these or other signaling pathways.

Proposed General Signaling Interaction for Amaryllidaceae Alkaloids



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Potential interaction of Amaryllidaceae alkaloids with cellular pathways.

Conclusion

Caranine is an Amaryllidaceae alkaloid with a confirmed molecular structure. While its biological activity in terms of cholinesterase inhibition appears to be weak, the full pharmacological profile of this compound remains largely unexplored. This technical guide has summarized the currently available physical, chemical, and biological data for **Caranine**. The provided experimental protocols, based on established methods for related compounds, offer a starting point for researchers interested in further investigating the properties and potential applications of **Caranine**. Future research should focus on obtaining precise physical constants, detailed spectral characterization, total synthesis, and a broader screening for biological activities to fully elucidate the therapeutic potential of this natural product.

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